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Compound of Interest

Compound Name: epi-Eudesmol

Cat. No.: B083267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

sesquiterpenoid 10-epi-γ-eudesmol. The information presented herein is intended to support

researchers and professionals in the fields of natural product chemistry, pharmacology, and

drug development in the identification and characterization of this compound. This document

summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, outlines the experimental protocols for these analytical techniques,

and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of 10-epi-γ-eudesmol. This information is crucial for the unambiguous identification

and structural elucidation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of 10-epi-γ-
Eudesmol

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Data not available in

search results
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Table 2: ¹³C NMR Spectroscopic Data of 10-epi-γ-
Eudesmol

Position Chemical Shift (δ) ppm

Data not available in search results

Table 3: IR Spectroscopic Data of 10-epi-γ-Eudesmol
Wavenumber (cm⁻¹) Assignment

Data not available in search results

Table 4: Mass Spectrometry Data of 10-epi-γ-Eudesmol
m/z Relative Intensity (%) Fragmentation

222 Data not available [M]⁺

Additional fragmentation data

not available in search results

Note: While specific experimental spectra for 10-epi-γ-eudesmol were not found, the molecular

formula is C₁₅H₂₆O and the molecular weight is 222.37 g/mol .[1][2] The PubChem database

contains computed NMR and MS data.[1]

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of sesquiterpenoids and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 10-epi-γ-eudesmol.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed structural analysis.
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Sample Preparation:

A sample of purified 10-epi-γ-eudesmol (typically 1-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration.

Data Acquisition:

¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical

shifts, multiplicities, and coupling constants of the hydrogen atoms.

¹³C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to identify

the chemical shifts of each carbon atom.

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, a suite of two-

dimensional NMR experiments can be performed.

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 10-epi-γ-eudesmol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thin Film (for oils): A drop of the purified liquid sample is placed between two salt plates

(e.g., NaCl or KBr) to create a thin film.

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a

liquid sample cell.

Data Acquisition: The prepared sample is placed in the IR beam path of the spectrometer, and

the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum

shows absorption bands corresponding to the vibrational frequencies of the functional groups

in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 10-epi-γ-eudesmol.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique

for the analysis of volatile compounds like sesquiterpenoids.[3][4]

GC-MS Protocol:

Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g.,

hexane, dichloromethane) is prepared.

Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through

a capillary column. The components of the sample are separated based on their boiling

points and interactions with the column's stationary phase. The temperature of the GC oven

is typically programmed to ramp up to facilitate separation.

Mass Spectrometry: As each component elutes from the GC column, it enters the mass

spectrometer.

Ionization: The molecules are ionized, typically by electron impact (EI).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio

(m/z).

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Analysis: The mass spectrum provides the molecular ion peak ([M]⁺), which corresponds

to the molecular weight of the compound, and a series of fragment ion peaks that reveal the

structure of the molecule. The retention time from the gas chromatogram and the Kovats

retention index are also important parameters for identification.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

structural elucidation of a natural product like 10-epi-γ-eudesmol.
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Caption: Workflow for the isolation and spectroscopic characterization of 10-epi-γ-eudesmol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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